cis-1,2-Dimethylcyclobutane
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Overview
Description
cis-1,2-Dimethylcyclobutane: is an organic compound with the molecular formula C6H12. It is a type of cycloalkane, specifically a substituted cyclobutane, where two methyl groups are attached to adjacent carbon atoms in a cis configuration. This compound is of interest due to its unique structural properties and its behavior in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-1,2-Dimethylcyclobutane can be synthesized through several methods. One common approach involves the cyclization of 1,4-dibromo-2,3-dimethylbutane under reductive conditions. This reaction typically uses zinc dust in acetic acid as the reducing agent .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: cis-1,2-Dimethylcyclobutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form simpler hydrocarbons.
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under UV light.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Simpler alkanes.
Substitution: Halogenated cyclobutanes.
Scientific Research Applications
cis-1,2-Dimethylcyclobutane has several applications in scientific research:
Chemistry: It is used as a model compound to study stereochemistry and reaction mechanisms in cycloalkanes.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the synthesis of more complex organic compounds and materials.
Mechanism of Action
The mechanism of action of cis-1,2-dimethylcyclobutane in chemical reactions involves the interaction of its cyclobutane ring with various reagents. The strain in the four-membered ring makes it reactive towards ring-opening reactions. The cis configuration influences the stereochemistry of the products formed .
Comparison with Similar Compounds
trans-1,2-Dimethylcyclobutane: This isomer has the methyl groups on opposite sides of the ring, leading to different chemical properties and stability.
cis-1,3-Dimethylcyclobutane: Here, the methyl groups are on the same side but attached to non-adjacent carbon atoms, affecting its reactivity and physical properties.
Uniqueness: cis-1,2-Dimethylcyclobutane is unique due to its specific stereochemistry, which influences its reactivity and the types of products formed in chemical reactions. Its cis configuration leads to different physical and chemical properties compared to its trans isomer .
Properties
CAS No. |
15679-01-3 |
---|---|
Molecular Formula |
C6H12 |
Molecular Weight |
84.16 g/mol |
IUPAC Name |
(1S,2R)-1,2-dimethylcyclobutane |
InChI |
InChI=1S/C6H12/c1-5-3-4-6(5)2/h5-6H,3-4H2,1-2H3/t5-,6+ |
InChI Key |
IVAGOJQDJFWIRT-OLQVQODUSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H]1C |
Canonical SMILES |
CC1CCC1C |
Origin of Product |
United States |
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